11-Nitro-7H-benzo[de]anthracen-7-one
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Overview
Description
11-Nitro-7H-benzo[de]anthracen-7-one is a polycyclic aromatic compound with a nitro group attached to the benzo[de]anthracene structure
Preparation Methods
The synthesis of 11-Nitro-7H-benzo[de]anthracen-7-one typically involves nitration reactions. One common method is the nitration of 7H-benzo[de]anthracen-7-one using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
11-Nitro-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Nitro-7H-benzo[de]anthracen-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-Nitro-7H-benzo[de]anthracen-7-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
11-Nitro-7H-benzo[de]anthracen-7-one can be compared with other nitro-substituted polycyclic aromatic compounds, such as:
- 3-Nitrobenzanthrone
- 2-Nitrobenzanthrone
- 1-Nitropyrene
These compounds share similar structural features but differ in the position of the nitro group and their specific chemical properties
Properties
Molecular Formula |
C17H9NO3 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
11-nitrobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H9NO3/c19-17-12-7-2-5-10-4-1-6-11(15(10)12)16-13(17)8-3-9-14(16)18(20)21/h1-9H |
InChI Key |
OXAVHIJUJYJFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C=CC=C4[N+](=O)[O-])C(=O)C3=CC=C2 |
Origin of Product |
United States |
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